3-Amino-4-methylthiophene-2-carboxamide
CAS No.: 1186194-49-9
Cat. No.: VC20427227
Molecular Formula: C6H8N2OS
Molecular Weight: 156.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1186194-49-9 |
---|---|
Molecular Formula | C6H8N2OS |
Molecular Weight | 156.21 g/mol |
IUPAC Name | 3-amino-4-methylthiophene-2-carboxamide |
Standard InChI | InChI=1S/C6H8N2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,7H2,1H3,(H2,8,9) |
Standard InChI Key | ZFGFLOCZPBIGGJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CSC(=C1N)C(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, forms the core of 3-amino-4-methylthiophene-2-carboxamide. Substitutions at positions 2, 3, and 4 introduce distinct functional groups that influence its electronic and steric properties:
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Position 2: A carboxamide group (-CONH₂) enhances hydrogen-bonding capacity, improving solubility in polar solvents like dimethyl sulfoxide (DMSO) and water .
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Position 3: The amino group (-NH₂) participates in nucleophilic substitution reactions, enabling derivatization into pharmacologically active compounds .
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Position 4: A methyl group (-CH₃) introduces steric hindrance, directing electrophilic substitutions to the less hindered C5 position of the thiophene ring .
The compound’s IUPAC name, 3-amino-4-methylthiophene-2-carboxamide, reflects this substitution pattern. Its canonical SMILES notation, CC1=CSC(=C1N)C(=O)N, and InChI key, ZFGFLOCZPBIGGJ-UHFFFAOYSA-N, provide unambiguous representations of its structure .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-amino-4-methylthiophene-2-carboxamide typically involves multi-step reactions:
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Cyclocondensation: Thioglycolic acid derivatives react with α,β-acetylenic esters under basic conditions to form the thiophene backbone. For example, methylthioacetamide and ethyl propiolate undergo cyclization in the presence of aluminum chloride (AlCl₃) at 80°C, yielding a thiophene intermediate.
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Amination: The intermediate undergoes nucleophilic substitution with ammonia (NH₃) in methanol, introducing the amino group at position 3.
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Purification: Column chromatography or recrystallization isolates the final product, with yields ranging from 50% to 75% depending on reaction optimization.
Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Cyclization | AlCl₃, CH₃CN, 80°C | 65–75 |
Amination | NH₃/MeOH, RT | 50–60 |
Industrial-Scale Manufacturing
Industrial production prioritizes cost efficiency and scalability. Proprietary methods often employ solvent-free conditions or green catalysts like iron(III) chloride (FeCl₃) to enhance yields to 78%. Continuous-flow reactors further optimize throughput by maintaining precise temperature and mixing parameters.
Biological Activities and Applications
Antimicrobial Efficacy
3-Amino-4-methylthiophene-2-carboxamide exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens. Comparative studies highlight its superior efficacy relative to structurally analogous compounds:
Table 1: Antibacterial Activity of Thiophene Derivatives
Compound | S. aureus MIC (µg/ml) | E. coli MIC (µg/ml) | P. aeruginosa MIC (µg/ml) |
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3-Amino-4-methylthiophene-2-carboxamide | 0.313 | 0.625 | 0.313 |
Ciprofloxacin (Control) | 0.625 | 0.625 | 0.625 |
The carboxamide group enhances membrane permeability, facilitating interaction with bacterial cell wall synthesis enzymes.
Antioxidant Properties
In free radical scavenging assays, derivatives such as 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide demonstrate notable antioxidant activity, achieving 52.4% inhibition at 100 μM compared to 64.7% for ascorbic acid. The electron-donating amino and methyl groups stabilize radical intermediates, contributing to this activity.
Neurological and Agrochemical Applications
Methyl 3-amino-4-methylthiophene-2-carboxylate, a closely related ester derivative, serves as a precursor in synthesizing neuroactive compounds targeting voltage-gated sodium channels. In agrochemistry, thiophene carboxamides enhance the efficacy of fungicides by inhibiting fungal cytochrome P450 enzymes.
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
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Carboxamide vs. Ester Groups: The carboxamide moiety in 3-amino-4-methylthiophene-2-carboxamide improves aqueous solubility but reduces lipophilicity compared to ester analogues like methyl 3-amino-4-methylthiophene-2-carboxylate.
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Halogenated Derivatives: Introducing chloro or fluoro substituents at position 5 increases antimicrobial potency by enhancing hydrophobic interactions with enzyme active sites.
Table 2: Comparative Reactivity of Thiophene Derivatives
Compound | Substituents | Key Reaction | Yield (%) |
---|---|---|---|
3-Amino-4-methylthiophene-2-carboxamide | -CONH₂ | Acylation | 85 |
Methyl 3-amino-4-methylthiophene-2-carboxylate | -COOCH₃ | Suzuki Coupling | 78 |
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